molecular formula C11H18ClNO3 B1377763 Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate CAS No. 1432680-20-0

Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate

Cat. No. B1377763
M. Wt: 247.72 g/mol
InChI Key: OCRSDKHXTPKXCP-UHFFFAOYSA-N
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Description

“Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 1423032-76-1 . It has a molecular weight of 233.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16ClNO3/c1-15-9(14)10(12-8(13)7-11)5-3-2-4-6-10/h2-7H2,1H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 233.69 . The InChI key, which is a unique identifier for the compound, is APCLZSBKPHTAGP-UHFFFAOYSA-N .

Scientific Research Applications

Attraction for Mediterranean Fruit Fly

Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate has been studied for its attractiveness to the Mediterranean fruit fly. The compound's isomeric structures, particularly the trans-Trimedlure isomer, demonstrate significant attraction, impacting survey and detection programs in agricultural entomology (Mcgovern, Cunningham, & Leonhardt, 1986).

Photochemical Properties

Research into the photochemical properties of related cyclohexene compounds, such as Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, revealed selective photocyclization, providing insights into the photochemical behavior of cyclohexene derivatives (Anklam, Lau, & Margaretha, 1985).

Raman Spectrum and Conformation Studies

Studies on the Raman spectrum of cis and trans methyl 1-hydroxy-3-methylcyclohexane-carboxylates, closely related to the compound , have shed light on the conformations of these compounds. Understanding these conformations can be crucial for predicting chemical behavior and reactivity (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).

Enantioselective Synthesis in Attractants

The compound's related derivative, Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, has been synthesized enantioselectively, offering potential applications in creating potent attractants for agricultural pests like the Mediterranean fruit fly (Raw & Jang, 2000).

Hydrochlorination and Isomerization Studies

The hydrochlorination of 1-methylcyclohexene, a structurally similar compound, has been extensively studied, revealing insights into regioselective reactions and catalysis, which are critical in organic synthesis and industrial chemistry (Delaude & Laszlo, 1991).

Epoxide Rearrangement Research

Research on the isomerization of 1-methylcyclohexene oxide over solid acids and bases offers insights into reaction mechanisms that could be applicable to similar compounds, including Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate (Arata, Akutagawa, & Tanabe, 1975).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

methyl 1-[(2-chloroacetyl)amino]-4-methylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-8-3-5-11(6-4-8,10(15)16-2)13-9(14)7-12/h8H,3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRSDKHXTPKXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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